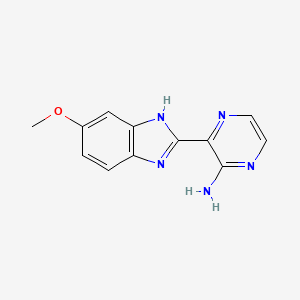
4-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)morpholine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)morpholine-2-carboxylic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as Moclobemide, and it belongs to the class of reversible monoamine oxidase inhibitors (MAOIs).
Wirkmechanismus
Moclobemide is a reversible inhibitor of monoamine oxidase, which is an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of monoamine oxidase, Moclobemide increases the levels of these neurotransmitters in the brain, which can improve mood and reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects
Moclobemide has been shown to have a number of biochemical and physiological effects in the body. It has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which can improve mood and reduce symptoms of depression and anxiety. Moclobemide has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Moclobemide in lab experiments is its specificity for monoamine oxidase, which allows researchers to study the effects of inhibiting this enzyme on neurotransmitter levels and behavior. However, Moclobemide also has some limitations for lab experiments, including its relatively low potency compared to other monoamine oxidase inhibitors, and its potential interactions with other drugs and substances.
Zukünftige Richtungen
There are several future directions for research on Moclobemide. One area of interest is the potential use of Moclobemide in combination with other drugs for the treatment of psychiatric disorders. Another area of research is the development of more potent and selective monoamine oxidase inhibitors with fewer side effects. Additionally, Moclobemide may have potential applications in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder.
Synthesemethoden
The synthesis of Moclobemide involves the condensation of 4-chlorobenzoic acid with N-methylmorpholine-N-oxide, followed by reduction with sodium borohydride to obtain the intermediate 4-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)morpholine. The final product is obtained by reacting the intermediate with chloroacetyl chloride in the presence of a base, which results in the formation of 4-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)morpholine-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Moclobemide has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric disorders, including depression, anxiety, and social phobia. It has been shown to be effective in treating patients with major depressive disorder, and it has fewer side effects compared to other antidepressant drugs. Moclobemide has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
4-(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5/c1-13-9(15)3-2-7(12-13)10(16)14-4-5-19-8(6-14)11(17)18/h8H,2-6H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCLDTOSUZFETR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC(=N1)C(=O)N2CCOC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-bromothiophen-2-yl)methyl]-2-imidazol-1-ylethanamine](/img/structure/B7588837.png)
![3-[(4-Methylpyridin-2-yl)oxy]benzoic acid](/img/structure/B7588841.png)





![N-[(3-bromothiophen-2-yl)methyl]-1-(2-chlorophenyl)methanamine](/img/structure/B7588870.png)
![N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine](/img/structure/B7588876.png)



